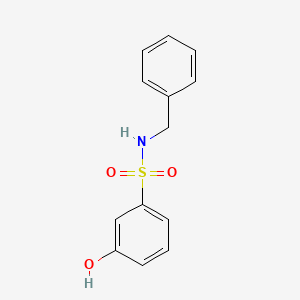
N-Benzyl-3-hydroxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-hydroxybenzene-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₁₃NO₃S It is a derivative of benzene and contains a benzyl group attached to a hydroxyl-substituted benzene ring, which is further connected to a sulfonamide group
Synthetic Routes and Reaction Conditions:
Benzene Derivatives Synthesis: The compound can be synthesized by starting with benzene derivatives and introducing the necessary functional groups through a series of chemical reactions.
Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.
Hydroxylation: The hydroxyl group is introduced to the benzene ring through hydroxylation reactions.
Benzyl Group Addition: The benzyl group is added to the hydroxyl-substituted benzene ring using benzyl chloride or benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of reactors, separation techniques, and purification methods to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Substituted derivatives with different atoms or groups attached.
Scientific Research Applications
N-Benzyl-3-hydroxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential biological activities.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-Benzyl-3-hydroxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Benzyl-3-hydroxybenzene-1-sulfonamide is similar to other benzene derivatives and sulfonamide compounds. its unique structure and functional groups make it distinct from other compounds in its class. Some similar compounds include:
N-Benzyl-3-hydroxybenzene-1-sulfonic acid
N-Benzyl-4-hydroxybenzene-1-sulfonamide
N-Benzyl-3-hydroxybenzene-1-sulfonate
These compounds share similarities in their benzene and sulfonamide structures but differ in the position and type of substituents on the benzene ring.
Properties
IUPAC Name |
N-benzyl-3-hydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-12-7-4-8-13(9-12)18(16,17)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZNJKABLNZBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7843543.png)
![2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B7843550.png)
![[3-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B7843556.png)
![4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7843590.png)
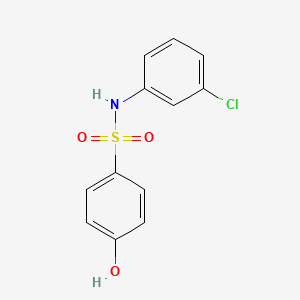
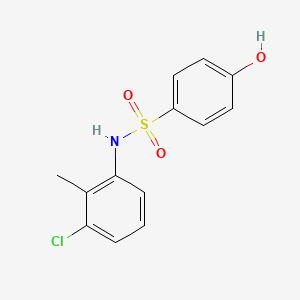
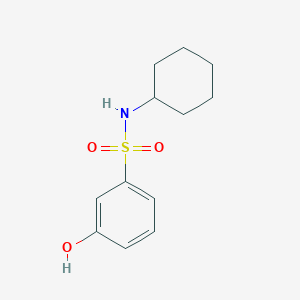
![3-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7843616.png)
![2-(4-Phenylphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B7843621.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-amine](/img/structure/B7843629.png)
![1-[1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl]propan-1-amine](/img/structure/B7843630.png)
![2-[2-(4-aminophenyl)-5,6-dimethyl-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B7843638.png)
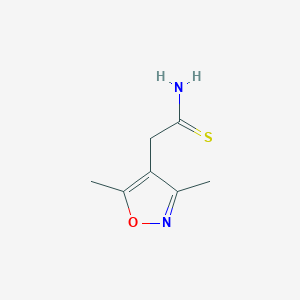
![3-(3-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl)aniline](/img/structure/B7843646.png)
